Cerestat

Descripción general

Descripción

Cerestat, also known as Aptiganel, is a small molecule drug that acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially developed by Cenes Ltd. and has been studied for its potential neuroprotective properties, particularly in the context of brain injuries and stroke .

Aplicaciones Científicas De Investigación

Cerestat has been extensively studied for its neuroprotective properties. Some of its key applications include:

Chemistry: this compound serves as a model compound for studying NMDA receptor antagonists and their chemical properties.

Biology: It is used in research to understand the role of NMDA receptors in neuronal function and neuroprotection.

Medicine: this compound has been investigated for its potential to protect against ischemic damage in conditions such as stroke and traumatic brain injury. .

Mecanismo De Acción

Cerestat exerts its effects by binding to the NMDA receptor, a type of glutamate receptor in the brain. By acting as a noncompetitive antagonist, this compound inhibits the receptor’s activity, preventing excessive calcium influx into neurons. This action helps to protect neurons from excitotoxicity, a process that can lead to cell death in conditions such as stroke and traumatic brain injury .

Análisis Bioquímico

Biochemical Properties

Cerestat interacts with the NMDA receptor, acting as an antagonist . It exhibits a high degree of selectivity for the NMDA receptor over sigma receptors . The interaction between this compound and the NMDA receptor is crucial for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In a rat model of stroke induced by middle cerebral artery occlusion, this compound reduced infarct volume and the number of steps and errors in a foot fault test . It also reduced cortical and striatal neuronal necrosis in a rat model of temporary focal ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the NMDA receptor. As an NMDA receptor antagonist, this compound blocks the activity of this receptor, thereby reducing calcium entry into the cell . This mechanism of action is believed to underlie its neuroprotective effects in models of cerebral ischemia .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound’s neuroprotective effects can be observed following administration in animal models of cerebral ischemia .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a rat model of stroke, this compound at a dose of 1 mg/kg reduced infarct volume and improved performance in a foot fault test .

Métodos De Preparación

The synthesis of Cerestat involves the preparation of N-(3-ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride. The synthetic route typically includes the following steps:

Formation of the guanidine core: This involves the reaction of 1-naphthylamine with cyanamide to form N-(1-naphthyl)guanidine.

Substitution reaction: The N-(1-naphthyl)guanidine is then reacted with 3-ethylbenzyl chloride in the presence of a base to form N-(3-ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

Cerestat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the guanidine moiety.

Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Cerestat is unique among NMDA receptor antagonists due to its specific binding properties and neuroprotective effects. Similar compounds include:

Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.

Memantine: Used in the treatment of Alzheimer’s disease, it also acts as an NMDA receptor antagonist.

Dizocilpine (MK-801): A potent NMDA receptor antagonist used primarily in research settings.

Compared to these compounds, this compound has shown a higher selectivity for the NMDA receptor and has been specifically studied for its neuroprotective effects in ischemic conditions .

Propiedades

IUPAC Name |

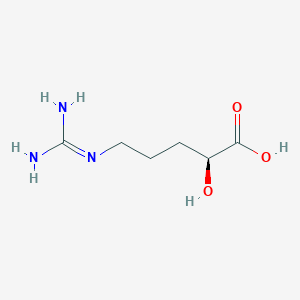

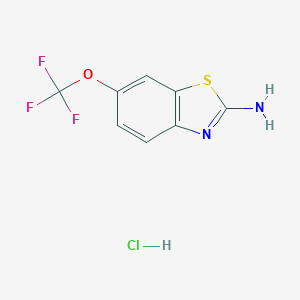

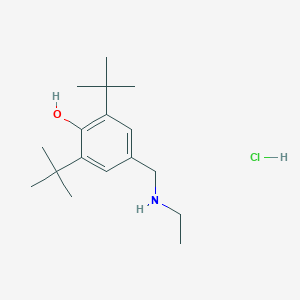

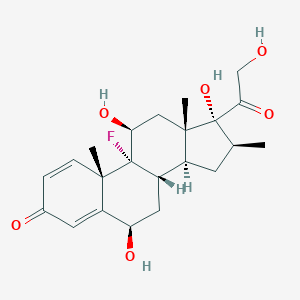

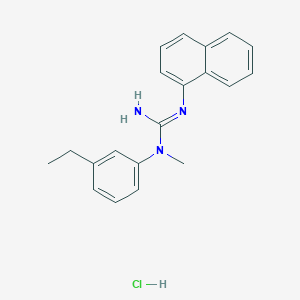

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Cerestat?

A1: this compound functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does this compound's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that this compound exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While this compound can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate this compound's neuroprotective potential?

A3: this compound's neuroprotective effects have been explored in various experimental models. These include:

- Focal Cerebral Ischemia: this compound demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]

- Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that this compound treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]

- Spinal Cord Injury: Research in a rat spinal cord contusion model showed that this compound, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []

- Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that this compound has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of this compound's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into this compound's pharmacokinetics:

- Administration: Intravenous infusion is the primary route of administration explored for this compound. []

- Clearance: this compound exhibits a clearance rate of approximately 125 +/- 55 L/h. []

- Volume of Distribution: The volume of distribution for this compound is estimated to be 537 +/- 1,261. []

- Tolerability and Side Effects: While generally well-tolerated at lower doses, this compound infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of this compound as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, this compound, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

- Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on this compound and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like this compound has encountered challenges, research in this field continues. Future directions include:

- Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []

- Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []

- Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.